molecular formula C10H8F4O3 B14357006 Methyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate CAS No. 91312-77-5

Methyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate

Cat. No.: B14357006
CAS No.: 91312-77-5
M. Wt: 252.16 g/mol
InChI Key: LRNVYPVJDUPJIG-UHFFFAOYSA-N
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Description

Methyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of fluorine atoms and a phenoxy group, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate typically involves the reaction of phenol with a fluorinated ester. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification through distillation or recrystallization to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to certain enzymes or receptors. The phenoxy group contributes to its lipophilicity, allowing it to penetrate biological membranes and exert its effects at the cellular level.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate
  • Methyl 2,3,3,3-tetrafluoropropanoate

Uniqueness

Methyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate is unique due to the presence of both fluorine atoms and a phenoxy group, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, and potential bioactivity, making it a valuable compound for various applications.

Properties

CAS No.

91312-77-5

Molecular Formula

C10H8F4O3

Molecular Weight

252.16 g/mol

IUPAC Name

methyl 2,2,3,3-tetrafluoro-3-phenoxypropanoate

InChI

InChI=1S/C10H8F4O3/c1-16-8(15)9(11,12)10(13,14)17-7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

LRNVYPVJDUPJIG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(OC1=CC=CC=C1)(F)F)(F)F

Origin of Product

United States

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